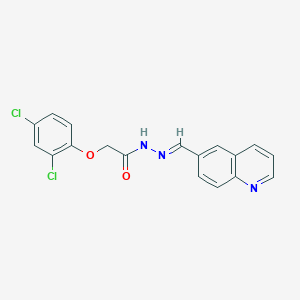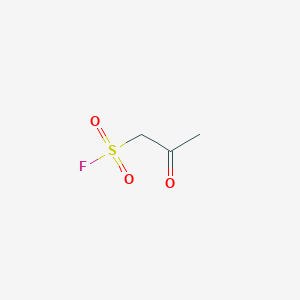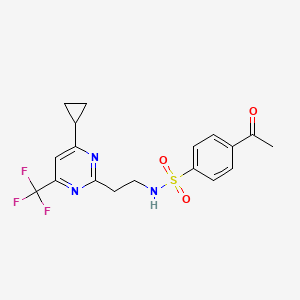
1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen atom . This structure is attached to an azetidin-3-yl group, which is a four-membered ring containing a nitrogen atom . The molecule also contains a 4-phenyltetrahydro-2H-pyran-4-carbonyl group, which is a six-membered ring with an attached phenyl group.
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The azetidin-2-one ring, a key component of this molecule, has been used as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids .Molecular Structure Analysis
The molecular structure of this compound is characterized by its spirocyclic nature, where two rings share the same atom . The inherent rigidity of spirocyclic compounds can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Applications De Recherche Scientifique
Antioxidant and Cytotoxic Activities
Compounds with pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, similar in structure to the queried compound, have been investigated for their antioxidant and cytotoxic activities. For instance, a unique derivative isolated from the fungus Phellinus igniarius showed antioxidant activity by inhibiting rat liver microsomal lipid peroxidation and demonstrated moderate selective cytotoxic activities against human cancer cell lines (Wang et al., 2005). This suggests that structurally related compounds could have potential applications in developing new antioxidant and anticancer agents.
Antibacterial and Antifungal Applications
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which share a resemblance in molecular framework to the subject compound, have been prepared to expand the spectrum of activity of antibiotics to include Gram-negative organisms. These compounds, with variations in their structure, have shown good activity against Haemophilus influenzae and Moraxella catarrhalis, indicating their potential in creating new antibacterial agents (Genin et al., 2000).
Corrosion Inhibition
Research on 1H-pyrrole-2,5-dione derivatives has demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds, through adsorption on steel surfaces, significantly reduce the rate of corrosion, suggesting their utility in industrial applications for protecting metals against corrosion (Zarrouk et al., 2015).
Synthesis of Bioactive Molecules
Spiro[pyrrolidin-2,3′-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions have been studied for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several of these compounds exhibited activities comparable to established standard drugs, indicating the potential of similar structures in drug discovery and development (Haddad et al., 2015).
Orientations Futures
Mécanisme D'action
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a similar pyrrolidine-2,5-dione scaffold have been shown to inhibit carbonic anhydrase isoenzymes , which play a crucial role in maintaining pH and fluid balance in the body.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds with a pyrrolidine-2,5-dione scaffold have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes , suggesting that this compound may also have inhibitory effects on these enzymes.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Propriétés
IUPAC Name |
1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c22-16-6-7-17(23)21(16)15-12-20(13-15)18(24)19(8-10-25-11-9-19)14-4-2-1-3-5-14/h1-5,15H,6-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUFMFQHBNNKFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2407705.png)

![3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407707.png)
![N-(4-Cyanooxan-4-YL)-2-[4-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2407712.png)
![3-(4-bromobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2407713.png)
![N-1,3-benzodioxol-5-yl-2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B2407714.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B2407715.png)

![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)
![Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2407723.png)



![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
